N-methyl-1-(3-methylisoxazol-5-yl)methanamine
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Overview
Description
N-methyl-1-(3-methylisoxazol-5-yl)methanamine is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry . It is not intended for diagnostic or therapeutic use .
Scientific Research Applications
N-methyl-1-(3-methylisoxazol-5-yl)methanamine is used extensively in scientific research, particularly in the following areas:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(3-methylisoxazol-5-yl)methanamine typically involves the reaction of 3-methylisoxazole with formaldehyde and methylamine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(3-methylisoxazol-5-yl)methanamine can undergo various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Mechanism of Action
The mechanism of action of N-methyl-1-(3-methylisoxazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methylisoxazol-3-yl)malonamide
- N1,N3-bis(5-methylisoxazol-3-yl)malonamide
- N1,N2-bis(5-methylisoxazol-3-yl)oxalamide
Uniqueness
N-methyl-1-(3-methylisoxazol-5-yl)methanamine is unique due to its specific structure, which includes a methylamine group attached to a 3-methylisoxazole ring . This structure imparts distinct chemical properties and reactivity compared to other similar compounds . For example, the presence of the methylamine group allows for specific interactions with enzymes and receptors that are not possible with other isoxazole derivatives .
Properties
IUPAC Name |
N-methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-6(4-7-2)9-8-5/h3,7H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKWKRSUELRKSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649338 |
Source
|
Record name | N-Methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401647-22-1 |
Source
|
Record name | N,3-Dimethyl-5-isoxazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401647-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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